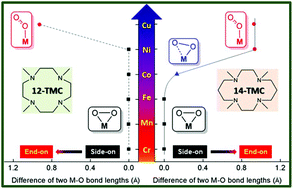A theoretical investigation into the first-row transition metal–O2 adducts†
Inorganic Chemistry Frontiers Pub Date: 2019-06-18 DOI: 10.1039/C9QI00407F
Abstract
An extensive investigation into various M–O2 species (M = CrI, MnI, FeI, CoI, NiI, CuI) has been conducted using a Density Functional Theory (DFT) approach, generating MI–O2, MII–superoxo or MIII–peroxo species. Two different ligands, 12-TMC and 14-TMC, are used to gauge the effects of the ligand ring-size. In general, theory reproduces the experimental results (where available) well enough to give confidence in the calculations. In addition to the usual calculated features of the individual metal complexes, a statistical analysis has been done by comparing the M–O2 species across the periodical system. It is found that the O2 binding energy diminishes with higher metal atomic number, while an end-on structure becomes gradually favored. Also, multi-spin state reactivity becomes more likely for metals above Fe. The spin density on O2 (and with it the formal oxidation state of the metal) is more dependent on the prevailing spin state of the compound rather than the metal type per se, and the higher flexibility of the larger 14-TMC ring has also been verified. The theoretical methods used are also evaluated regarding their accuracy.


Recommended Literature
- [1] One-pot synthesis of fluorescent hybrid nanoparticles and their assembly into transparent and multi-coloured nanofilms†
- [2] Electron transfer reactions at gold nanoparticles
- [3] Jamming transition in solutions containing organogelator molecules of amino-acid type: rheological and calorimetry experiments†
- [4] Relay catalysis using a gold(i) complex/Brønsted acid binary system for the synthesis of bezoxasiloles†
- [5] Photostable, hydrophilic and functional near infrared quaterrylenediimide-cored dendrimers for biomedical imaging†
- [6] A clustering-triggered emission strategy for tunable multicolor persistent phosphorescence†
- [7] Contents list
- [8] Shape-driven entropic self-assembly of an open, reconfigurable, binary host–guest colloidal crystal†
- [9] Label-free and sensitive detection of micrococcal nuclease activity using DNA-scaffolded silver nanoclusters as a fluorescence indicator
- [10] Ultra-low temperature synthesis of Ge-based optical materials and devices on Si using GeH3Cl†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 115648-90-3









